![molecular formula C27H32N6O B1662398 4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol CAS No. 359886-84-3](/img/structure/B1662398.png)
4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cancer Therapy
The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase and its deregulation or overexpression induces abnormal cell proliferation and cancer development . Therefore, targeting CDK4/6 has been proposed as a paradigm shift in the anticancer approach .
Overcoming Resistance to Monotherapy
The development of resistance to monotherapy is a significant challenge in cancer treatment. CDK4/6 inhibitors can play a crucial role in overcoming this resistance .
Proteolysis Targeting Chimera (PROTAC)
PROTAC is a unique and pioneering technique for degrading CDK4/6 enzymes . CDK4/6 inhibitors can be used in conjunction with this technique to enhance the effectiveness of cancer treatment .
Breast Cancer Treatment
CDK4/6 inhibitors have shown significant effectiveness in the treatment of breast cancer . Real-world data analysis has revealed that certain characteristics, like the level of the progesterone receptor in the tumor and whether the cancer had spread to multiple locations or the liver, played a significant role in how long patients benefited from treatment without progression .
Tumor Radiosensitization
CDK4/6 inhibitors have been proposed as a novel strategy for tumor radiosensitization . This approach could potentially enhance the effectiveness of radiation therapy in cancer treatment .
Solid Tumors
Pharmacological inhibitors of CDK4/6 have shown significant activity against several solid tumors . Their primary mechanism of action is thought to be the inhibition of phosphorylation of the retinoblastoma tumor suppressor, inducing G1 cell cycle arrest in tumor cells .
Mécanisme D'action
Target of Action
The primary targets of the Cdk4/6 Inhibitor IV, also known as 4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol, are the cyclin-dependent kinases 4 and 6 (CDK4/6) . These kinases, in combination with cyclins, serve as critical checkpoints in the cell division and growth process . They play a significant role in the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase .
Mode of Action
The Cdk4/6 Inhibitor IV interacts with its targets (CDK4/6) by inhibiting their activity, which leads to cell cycle arrest and apoptosis . The inhibition of CDK4/6 suppresses the phosphorylation of the retinoblastoma tumor suppressor protein (Rb), preventing abnormal cell proliferation and cancer development .
Biochemical Pathways
The inhibition of CDK4/6 affects several biochemical pathways. The CDK4/6-Rb pathway, which is dysregulated in approximately 80% of human cancers , is directly impacted. The inhibition of CDK4/6 leads to the suppression of Rb phosphorylation, inducing G1 cell cycle arrest in tumor cells . Other pathways influenced by CDK4/6 inhibition include the Janus kinase–signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol 3-kinase (PI3K)–protein kinase B (AKT), and Ras–Raf–extracellular signal-regulated protein kinases (ERK) signaling pathways .
Pharmacokinetics
For example, ribociclib, another CDK4/6 inhibitor, has a mean effective half-life of 32.0 hours and reaches steady state by day 8 . It is eliminated mainly by hepatic metabolism, mostly by cytochrome P450 (CYP) 3A4 . These properties may impact the bioavailability and efficacy of the drug.
Result of Action
The primary result of the action of Cdk4/6 Inhibitor IV is the induction of cell cycle arrest and apoptosis . This leads to the prevention of abnormal cell proliferation and the development of cancer . In addition, CDK4/6 inhibition has been shown to enhance T-cell-associated cancer elimination, proposing a potential therapeutic strategy to enhance T-cell immunotherapy on hepatocellular carcinoma .
Action Environment
The action, efficacy, and stability of Cdk4/6 Inhibitor IV can be influenced by various environmental factors. For instance, the presence of strong CYP3A inhibitors or inducers can increase or decrease the exposure to the drug, respectively . Furthermore, the tumor microenvironment, including the level of immune infiltration and the immunogenicity of cancer cells, can impact the effectiveness of CDK4/6 inhibitors .
Propriétés
IUPAC Name |
4-[[2-[(1-benzylindol-5-yl)amino]-6-(ethylamino)pyrimidin-4-yl]amino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O/c1-2-28-25-17-26(29-21-8-11-23(34)12-9-21)32-27(31-25)30-22-10-13-24-20(16-22)14-15-33(24)18-19-6-4-3-5-7-19/h3-7,10,13-17,21,23,34H,2,8-9,11-12,18H2,1H3,(H3,28,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXCDLCJCIDFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)NC2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4)NC5CCC(CC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cdk4/6 Inhibitor IV | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




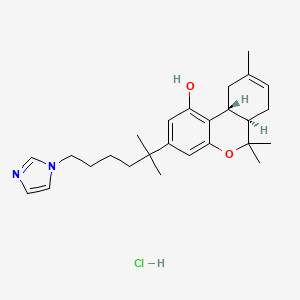

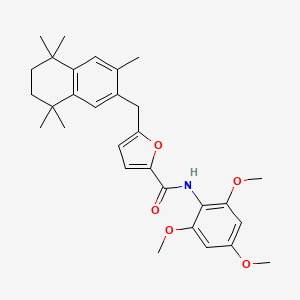
![1-[2-(3,4-Dihydro-1H-2-benzopyran-1-YL)ethyl]-4-(4-fluorophenyl)piperazine dihydrochloride](/img/structure/B1662322.png)
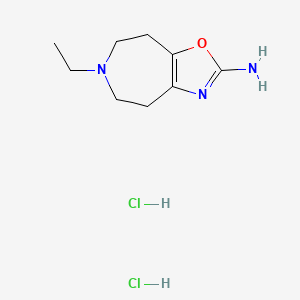
![1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride](/img/structure/B1662326.png)


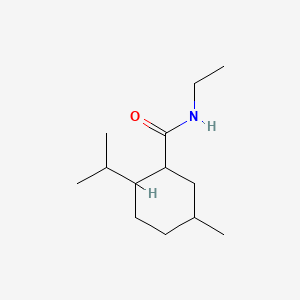
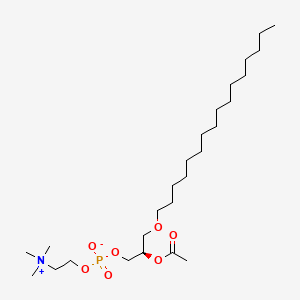
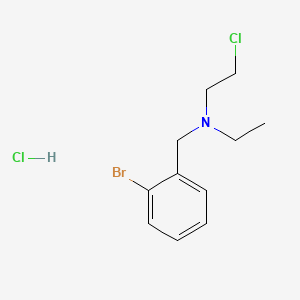

![N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1662338.png)